o-Carbamoylthreonine
描述
属性
CAS 编号 |
116947-23-0 |
|---|---|
分子式 |
C5H10N2O4 |
分子量 |
162.145 |
IUPAC 名称 |
2-amino-3-carbamoyloxybutanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2(11-5(7)10)3(6)4(8)9/h2-3H,6H2,1H3,(H2,7,10)(H,8,9) |
InChI 键 |
OOLZZLRKRSYLNZ-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)N)OC(=O)N |
同义词 |
Allothreonine, carbamate, DL- (6CI) |
产品来源 |
United States |
相似化合物的比较
o-Carbamoylthreonine is part of a broader class of carbamoylated amino acids developed to mimic glutamine in PPIs. Below, we compare its structural, biochemical, and functional properties with key analogs.
Structural and Functional Comparison
Key Findings :
- Side Chain Length and Hydrophobicity : The hydroxyethyl group in o-carbamoylthreonine provides greater hydrophobicity and steric bulk compared to o-carbamoylserine’s hydroxymethyl group. This enhances interactions with the STAT3 SH2 domain’s hydrophobic pocket, increasing inhibitory activity (IC₅₀ values 2–5-fold lower in cellular assays) .
- Conformational Stability : Molecular dynamics simulations reveal that o-carbamoylthreonine adopts a more rigid conformation, reducing entropy loss upon binding. In contrast, o-carbamoylserine exhibits greater side-chain flexibility, leading to suboptimal positioning .
- Metabolic Stability : Both carbamoylated analogs show improved resistance to proteolytic cleavage compared to glutamine, but o-carbamoylthreonine’s bulkier side chain further delays enzymatic degradation .
Pharmacological Performance
- Cellular Efficacy : In breast cancer models, peptidomimetics containing o-carbamoylthreonine suppressed STAT3 phosphorylation and tumor growth at lower concentrations (10–20 μM) than those with o-carbamoylserine (20–40 μM) .
准备方法
Resin Activation and Amino Acid Loading
The synthesis begins with the preparation of Fmoc-protected threonine derivatives. Fmoc-Thr-NHBn (benzyl ester) is activated using para-nitrophenyl chloroformate, forming a reactive carbonate intermediate. This intermediate is subsequently coupled to Rink amide resin via a carbamate linkage at the β-hydroxyl position. The benzyl group serves as a temporary protecting group for the hydroxyl moiety, ensuring regioselective carbamoylation during later stages.
Peptide Assembly and Deprotection
Following resin loading, standard Fmoc-based SPPS protocols are employed to elongate the peptide chain. After completing the sequence, the resin-bound peptide undergoes acidolytic cleavage using trifluoroacetic acid (TFA) in the presence of scavengers such as triisopropylsilane (TIS). This step simultaneously removes the benzyl protecting group and liberates the o-carbamoylthreonine residue, yielding the final product. The method’s advantages include high purity (>95% by HPLC) and compatibility with automated synthesizers, though scalability remains limited by resin capacity.
Solution-Phase Chemical Synthesis
Solution-phase strategies offer flexibility for large-scale production of o-carbamoylthreonine. Two primary routes have been explored: direct carbamoylation of threonine and isocyanate-mediated coupling.
Direct Carbamoylation Using Chloroformates
Threonine’s β-hydroxyl group is treated with phosgene or bis(trichloromethyl) carbonate (triphosgene) to generate a reactive chloroformate intermediate. Subsequent reaction with aqueous ammonia yields o-carbamoylthreonine. For example, stirring threonine in dichloromethane with triphosgene (1.2 equiv) at 0°C for 2 hours, followed by ammonia gas bubbling, affords the carbamate in 60–70% yield. However, this method requires stringent safety measures due to the toxicity of phosgene derivatives.
Tf₂O-Mediated Isocyanate Formation
A novel one-pot method leverages triflic anhydride (Tf₂O) to convert N-Boc-threonine into an isocyanate intermediate. In a representative procedure, N-Boc-threonine is dissolved in dichloromethane and treated with Tf₂O (1.5 equiv) and triethylamine (3 equiv) at 40°C for 2 hours. The resulting isocyanate reacts in situ with benzyl alcohol to form a protected carbamate, which is hydrogenolyzed to yield o-carbamoylthreonine. Optimization studies indicate that higher temperatures (40°C vs. 25°C) improve conversion rates, with yields reaching 40% under ideal conditions.
Enzymatic and Biocatalytic Approaches
While purely enzymatic synthesis of o-carbamoylthreonine remains underexplored, insights from related biosynthetic pathways suggest potential avenues. For instance, the biosynthesis of threonylcarbamoyl adenosine (t⁶A), a tRNA modification, involves carbamoylation of threonine by the YgjD-YrdC-YeaZ-YjeE enzyme complex. Although this system naturally targets adenosine, protein engineering could redirect its activity toward free threonine. Preliminary experiments with radiolabeled [¹⁴C]threonine demonstrate enzyme-dependent carbamoylation, though yields are currently suboptimal (<10%).
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the major o-carbamoylthreonine synthesis methods:
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Solid-Phase Synthesis | TFA cleavage, Rink resin | 80–90% | >95% | Low |
| Direct Carbamoylation | Triphosgene, NH₃, 0°C | 60–70% | 85–90% | Moderate |
| Tf₂O-Mediated Synthesis | Tf₂O, Et₃N, 40°C, 2h | 40% | 75–80% | High |
| Enzymatic Carbamoylation | YgjD complex, ATP, 37°C | <10% | N/A | Experimental |
Solid-phase synthesis excels in purity but suffers from limited scalability, whereas solution-phase methods balance yield and practicality. Enzymatic approaches, though nascent, offer eco-friendly potential.
Analytical Characterization
Accurate characterization of o-carbamoylthreonine is critical for verifying synthetic success. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the carbamoyl group: a singlet at δ 6.8–7.2 ppm (NH₂) in ¹H NMR and a carbonyl resonance at δ 158–162 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) further confirms molecular identity, with [M+H]⁺ peaks matching theoretical values within 2 ppm error.
Applications in Pharmaceutical Research
o-Carbamoylthreonine’s structural mimicry of glutamine has been exploited in designing STAT3 inhibitors. Peptides incorporating this residue exhibit IC₅₀ values in the low micromolar range, outperforming serine-based analogues . Ongoing studies explore its utility in modulating immune checkpoints and kinase activity.
常见问题
Q. How can researchers differentiate between artefactual and genuine observations in o-Carbamoylthreonine studies?
- Methodological Answer : Implement blinded analysis for subjective measurements (e.g., microscopy). Replicate experiments in independent batches (n ≥ 3 biological replicates). Use knockdown/knockout controls to confirm specificity. For MS-based findings, validate with synthetic heavy-isotope standards and MS/MS spectral matching to reference libraries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
